molecular formula C18H24N4OS B5316642 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one

Cat. No. B5316642
M. Wt: 344.5 g/mol
InChI Key: WVBFQOGEGNEWGG-UHFFFAOYSA-N
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Description

4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one, also known as BZT-5, is a chemical compound that belongs to the class of benzylpiperazine derivatives. It has been found to exhibit a range of pharmacological activities, including dopamine transporter inhibition, serotonin transporter inhibition, and sigma receptor agonism.

Mechanism of Action

4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one acts as a potent inhibitor of the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons and leading to an increase in extracellular dopamine levels. It also inhibits the serotonin transporter, although to a lesser extent than the dopamine transporter. Additionally, 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one has been found to bind to sigma receptors, which are involved in the regulation of neurotransmitter release and have been implicated in a range of neuropsychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one are primarily related to its ability to increase extracellular dopamine levels. This can lead to a range of effects, including increased locomotor activity, reward-seeking behavior, and mood enhancement. However, chronic exposure to dopaminergic drugs such as 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one has also been associated with neurotoxicity and the development of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one in lab experiments is its potency and selectivity for the dopamine transporter, which allows for precise manipulation of dopamine levels. However, its potential for neurotoxicity and addictive properties also make it a challenging compound to work with. Additionally, the synthesis of 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one is relatively complex and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one. One area of interest is the development of more selective and potent dopamine transporter inhibitors for the treatment of neuropsychiatric disorders. Additionally, the potential neurotoxicity and addictive properties of 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one highlight the need for further research into its safety profile and potential for abuse. Finally, the discovery of 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one as a sigma receptor agonist suggests that this class of receptors may be a promising target for the development of new therapeutics.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one involves the reaction of 1-benzyl-4-ethylpiperazine with 5-methyl-1,3,4-thiadiazol-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction with acetic anhydride to form 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one. The yield of this reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one has been the subject of extensive scientific research due to its potential as a therapeutic agent for a range of disorders, including depression, Parkinson's disease, and addiction. In particular, its ability to inhibit the dopamine transporter has been of interest, as this mechanism of action is shared by several drugs used to treat these disorders, such as cocaine and methylphenidate.

properties

IUPAC Name

4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-3-16-12-21(13-17-20-19-14(2)24-17)10-9-18(23)22(16)11-15-7-5-4-6-8-15/h4-8,16H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBFQOGEGNEWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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